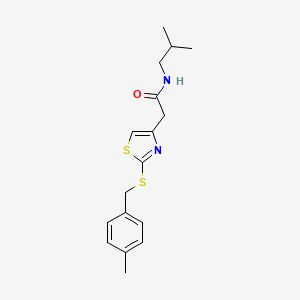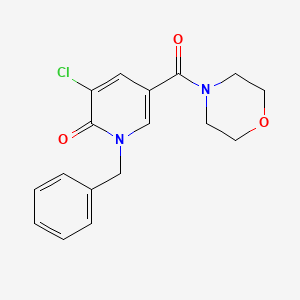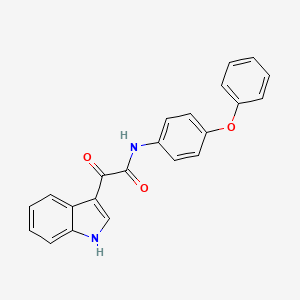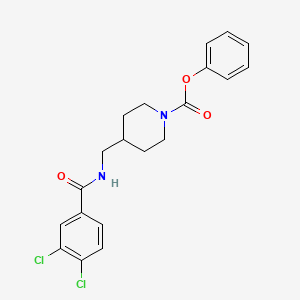
N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves the creation of compounds containing the thiazole ring with variable substituents . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be influenced by the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions . These factors may affect the therapeutic outcome of substituted thiazole derivatives .Scientific Research Applications
Antitumor Activity
Several studies have explored the antitumor activity of benzothiazole derivatives, which share a similar structure with N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide. In a 2015 study, Yurttaş, Tay, and Demirayak synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, finding considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity, noting high selectivity in certain compounds against human lung adenocarcinoma cells (Evren et al., 2019).
Biological Activities
The biological activities of benzothiazole and thiazole derivatives have been extensively studied. Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antioxidant, antibacterial, and urease inhibition (Gull et al., 2016). Moreover, Darwish et al. (2014) focused on synthesizing heterocyclic compounds incorporating sulfamoyl moieties, which exhibited promising antibacterial and antifungal activities (Darwish et al., 2014).
Mechanism of Action
Safety and Hazards
The safety and hazards of thiazole derivatives depend on their specific structures and biological activities. While some thiazole derivatives have beneficial medicinal properties, others may have potential risks or side effects . Therefore, it’s important to conduct thorough safety assessments for each specific compound.
Future Directions
The future directions in the research of thiazole derivatives, including “N-isobutyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide”, involve the design and structure-activity relationship of bioactive molecules . The development of new molecules with novel modes of action can help to treat microbial infections and cancer, decrease drug resistance, and reduce unpleasant side effects .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-12(2)9-18-16(20)8-15-11-22-17(19-15)21-10-14-6-4-13(3)5-7-14/h4-7,11-12H,8-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSLWOKHNEPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2954409.png)
![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)

![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2954416.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2954423.png)
![4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride](/img/structure/B2954425.png)

![2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2954427.png)


![(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine](/img/structure/B2954430.png)
![N-(4-bromophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2954431.png)
